1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride
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Overview
Description
1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride is a chemical compound with the molecular formula C8H9N3·2HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride typically involves the cyclization of amido-nitriles. One method involves the reaction of 2-aminobenzylamine with formic acid and formaldehyde under acidic conditions to form the benzimidazole ring. The resulting product is then methylated using methyl iodide to obtain 1-methyl-1H-benzo[d]imidazol-4-amine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 1-methyl-1H-benzo[d]imidazol-4-amine.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, a mechanism that bacteria use to regulate gene expression and virulence .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride
- 1H-benzo[d]imidazol-4-amine
- 1-methyl-1H-benzo[d]imidazol-2-amine
Uniqueness
1-methyl-1H-benzo[d]imidazol-4-amine dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and amino group at the 4-position make it a versatile intermediate for further chemical modifications and applications .
Properties
IUPAC Name |
1-methylbenzimidazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c1-11-5-10-8-6(9)3-2-4-7(8)11;;/h2-5H,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJHZAAOZDCZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C=CC=C21)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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